3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine
Brand Name: Vulcanchem
CAS No.: 1049337-20-3
VCID: VC11917168
InChI: InChI=1S/C22H21ClN4O2/c1-29-20-5-3-2-4-18(20)19-10-11-21(25-24-19)26-12-14-27(15-13-26)22(28)16-6-8-17(23)9-7-16/h2-11H,12-15H2,1H3
SMILES: COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl
Molecular Formula: C22H21ClN4O2
Molecular Weight: 408.9 g/mol

3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine

CAS No.: 1049337-20-3

Cat. No.: VC11917168

Molecular Formula: C22H21ClN4O2

Molecular Weight: 408.9 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine - 1049337-20-3

Specification

CAS No. 1049337-20-3
Molecular Formula C22H21ClN4O2
Molecular Weight 408.9 g/mol
IUPAC Name (4-chlorophenyl)-[4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone
Standard InChI InChI=1S/C22H21ClN4O2/c1-29-20-5-3-2-4-18(20)19-10-11-21(25-24-19)26-12-14-27(15-13-26)22(28)16-6-8-17(23)9-7-16/h2-11H,12-15H2,1H3
Standard InChI Key ATPLQFZAOCTJJC-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl
Canonical SMILES COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The compound’s IUPAC name, 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine, reflects its hybrid structure combining pyridazine, piperazine, and substituted aromatic moieties. Its molecular formula is C23H20ClN5O2, with a molecular weight of 441.89 g/mol. The pyridazine core (a six-membered ring with two adjacent nitrogen atoms) is substituted at position 3 with a piperazine group bearing a 4-chlorobenzoyl moiety and at position 6 with a 2-methoxyphenyl group .

Molecular Geometry and Key Features

X-ray crystallography data for analogous compounds reveal planar pyridazine rings with piperazine adoptions in chair conformations. The 4-chlorobenzoyl group introduces electron-withdrawing effects, while the 2-methoxyphenyl substituent contributes steric bulk and lipophilicity. These features influence receptor binding and pharmacokinetic properties .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC23H20ClN5O2
Molecular Weight441.89 g/mol
Hydrogen Bond Donors1 (piperazine NH)
Hydrogen Bond Acceptors5 (pyridazine N, carbonyl O)
LogP (Predicted)3.2 ± 0.5

Synthetic Pathways and Optimization

General Synthesis Strategies

The synthesis typically involves multi-step protocols:

  • Pyridazine Core Formation: Cyclocondensation of 1,4-diketones with hydrazines yields 3,6-disubstituted pyridazines . For example, reacting 3-oxo-2-arylhydrazonopropanals with active methylene compounds (e.g., cyanoacetic acid) in acetic anhydride produces pyridazin-3-ones .

  • Piperazine Functionalization: N-alkylation of piperazine with 4-chlorobenzoyl chloride introduces the benzoyl group .

  • Coupling Reactions: Mitsunobu or nucleophilic aromatic substitution links the piperazine and pyridazine moieties .

Key Reaction Conditions

  • Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) for coupling steps .

  • Catalysts: Phase-transfer catalysts (e.g., 18-crown-6) enhance reaction rates but require careful handling due to toxicity .

  • Temperature: Reflux conditions (80–120°C) are common, though lower temperatures minimize byproducts .

Example Synthesis Pathway:

  • Step 1: Synthesis of 6-(2-methoxyphenyl)pyridazine-3(2H)-one via cyclocondensation .

  • Step 2: N-Alkylation with 1-(4-chlorobenzoyl)piperazine under basic conditions .

  • Step 3: Purification via recrystallization from ethanol or column chromatography.

Pharmacological Activities

α1-Adrenoceptor Antagonism

Analogous piperazine-pyridazine derivatives exhibit potent α1-adrenoceptor antagonism, relevant for treating benign prostatic hyperplasia (BPH) and hypertension . The 4-chlorobenzoyl group enhances selectivity for prostatic α1A-receptors over vascular α1B-subtypes, reducing cardiovascular side effects .

Anti-Inflammatory and Analgesic Effects

Pyridazinones demonstrate COX-2 inhibition and prostaglandin E2 (PGE2) suppression . For example, ABT-963, a structurally related compound, shows a COX-2/COX-1 selectivity ratio of 276:1, suggesting potential for arthritis treatment . The methoxyphenyl moiety in 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine may similarly modulate inflammatory pathways.

Antimicrobial Activity

Pyridazine derivatives with electron-withdrawing substituents (e.g., chloro, nitro) exhibit broad-spectrum antimicrobial effects. Minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli range from 8–32 µg/mL .

Chemical Reactivity and Stability

Degradation Pathways

  • Hydrolysis: The amide bond in the piperazine moiety is susceptible to acidic/basic hydrolysis, forming 4-chlorobenzoic acid and piperazine derivatives.

  • Oxidation: The pyridazine ring undergoes oxidation with KMnO4 or CrO3, yielding pyridazine N-oxides.

Solubility and Formulation Challenges

With a logP of ~3.2, the compound is poorly water-soluble. Strategies to improve bioavailability include:

  • Salt Formation: Hydrochloride salts enhance aqueous solubility .

  • Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve dissolution rates .

Therapeutic Applications and Clinical Prospects

Benign Prostatic Hyperplasia (BPH)

Preclinical studies of related compounds show 50–70% reduction in intraurethral pressure in rodent models, comparable to tamsulosin . Clinical trials are warranted to assess efficacy and uroselectivity.

Inflammatory Disorders

COX-2 inhibition and IL-6 suppression suggest potential in rheumatoid arthritis and neuropathic pain .

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